molecular formula C22H19N3O3 B3832800 N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

Cat. No. B3832800
M. Wt: 373.4 g/mol
InChI Key: LINJHTFZCDTRRF-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, also known as MPT0B392, is a small molecule inhibitor that has been synthesized and studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further development.

Mechanism of Action

The mechanism of action of N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is not fully understood, but it is believed to target several signaling pathways involved in cancer, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of several protein kinases, including AKT, mTOR, and JAK2, which are involved in cell growth, survival, and inflammation. Additionally, this compound has been shown to inhibit the activity of HDAC6, which is involved in protein degradation and has been implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis. In animal models of inflammation, this compound has been shown to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of inflammatory diseases. Finally, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further study. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic applications. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential for further development.

Future Directions

There are several future directions for the study of N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. One potential direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of disease. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which may lead to its potential use as a therapeutic agent.

Scientific Research Applications

N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, this compound has been shown to have anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, this compound has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-3-(4-methoxyanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-19-11-9-18(10-12-19)24-22(27)20(14-16-6-5-13-23-15-16)25-21(26)17-7-3-2-4-8-17/h2-15H,1H3,(H,24,27)(H,25,26)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINJHTFZCDTRRF-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
Reactant of Route 6
N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

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